2',3',4'-Trihydroxychalcone
CAS No.: 1482-74-2
Cat. No.: VC0192582
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1482-74-2 |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | 3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H |
Standard InChI Key | MSDGTBGJKOTHCN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2',3',4'-Trihydroxychalcone features a characteristic chalcone backbone consisting of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. The defining characteristic of this specific compound is the presence of hydroxyl groups at positions 2', 3', and 4' on one of the aromatic rings, which significantly influences its chemical reactivity and biological activity.
The molecule exhibits an E-configuration (trans) around the olefinic double bond, which is the thermodynamically more stable form. This structural arrangement provides the molecule with a relatively planar conformation, allowing for specific interactions with biological targets.
Physicochemical Properties
The physicochemical properties of 2',3',4'-Trihydroxychalcone are summarized in the following table:
Property | Value |
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IUPAC Name | 3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
Molecular Formula | C₁₅H₁₂O₄ |
Molecular Weight | 256.25 g/mol |
CAS Number | 1482-74-2 |
Physical State | Solid |
InChI | InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H |
InChI Key | MSDGTBGJKOTHCN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O |
2',3',4'-Trihydroxychalcone possesses several notable chemical properties. The presence of hydroxyl groups makes it capable of forming hydrogen bonds, which enhances its interaction with biological molecules such as proteins and nucleic acids. The α,β-unsaturated carbonyl system can participate in Michael addition reactions, potentially contributing to its biological activities.
The compound exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This property profile affects its bioavailability and influences its application in various research and therapeutic contexts.
Mechanism of Action
Cellular Effects
At the cellular level, 2',3',4'-Trihydroxychalcone demonstrates significant effects on proliferation and signaling pathways. It has been shown to block the proliferation of MCF-7 breast cancer cells by inhibiting estradiol-induced mitogen-activated protein kinase (MAPK) activation and c-MYC transcription.
The compound also influences inflammatory processes by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. This anti-inflammatory activity is attributed to its ability to modulate signaling pathways involved in inflammation.
Molecular Pathways
The molecular mechanisms underlying the biological activities of 2',3',4'-Trihydroxychalcone involve multiple signaling pathways. Key among these are:
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Modulation of estrogen receptor signaling without direct competition with estradiol
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Inhibition of inflammatory signaling cascades
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Activation of antioxidant response elements
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Regulation of cell cycle and apoptotic pathways
These molecular actions collectively contribute to the diverse biological effects observed with this compound in various experimental models.
Biological Activities
Anti-inflammatory Properties
One of the most thoroughly investigated biological activities of 2',3',4'-Trihydroxychalcone is its anti-inflammatory effect. Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS).
The anti-inflammatory mechanism appears to involve the suppression of nuclear factor-kappa B (NF-κB) activation, a key transcription factor in inflammatory responses. By inhibiting this pathway, 2',3',4'-Trihydroxychalcone reduces the expression of various inflammatory mediators, potentially making it useful for treating inflammatory conditions.
In vitro studies have demonstrated that even at low concentrations (0.01 μM), this compound can significantly reduce inflammatory responses, suggesting potent anti-inflammatory activity that could be therapeutically relevant.
Antioxidant Effects
2',3',4'-Trihydroxychalcone exhibits strong antioxidant properties, which are attributed to its ability to scavenge free radicals and enhance cellular antioxidant defense mechanisms. The hydroxyl groups on the aromatic rings play a crucial role in this activity, as they can donate hydrogen atoms to neutralize reactive oxygen species.
Studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays have demonstrated that this compound possesses significant antioxidant capacity compared to standard antioxidants. This property suggests potential applications in preventing oxidative stress-related damage in various pathological conditions.
The compound's ability to strengthen cellular antioxidant defenses further enhances its protective effects against oxidative damage, making it a promising candidate for conditions characterized by excessive oxidative stress.
Research Findings and Applications
Key Research Studies
Several important studies have investigated the biological activities and potential therapeutic applications of 2',3',4'-Trihydroxychalcone. The following table summarizes key research findings:
Research Focus | Key Findings | Potential Applications |
---|---|---|
Estrogen Receptor Modulation | Synergistically activates ERα in osteosarcoma cells; Blocks MCF-7 cell proliferation by preventing E2-induced MAPK activation | Breast cancer therapy; Hormone-dependent conditions |
Antioxidant Activity | Significant reduction of oxidative stress markers in vitro; Enhancement of cellular defense mechanisms against oxidative damage | Neurodegenerative disorders; Cardiovascular diseases; Aging-related conditions |
Anti-inflammatory Effects | Inhibition of inflammatory cytokine release; Reduction of nitric oxide production in BV2 microglial cells | Neuroinflammatory conditions; Chronic inflammatory diseases |
Cancer Cell Proliferation | Decreased viability of human MCF-7 breast cancer cells; Induction of apoptosis through caspase activation pathways | Cancer therapeutics; Adjuvant treatments |
These research findings highlight the diverse biological activities of 2',3',4'-Trihydroxychalcone and suggest multiple potential therapeutic applications.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2',3',4'-Trihydroxychalcone typically involves the Claisen-Schmidt condensation reaction, a well-established method for chalcone preparation. This reaction occurs between an aromatic aldehyde and an acetophenone derivative in the presence of a base catalyst.
The general synthetic pathway involves the following steps:
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Selection of appropriate starting materials: benzaldehyde and 2,3,4-trihydroxyacetophenone
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Base-catalyzed condensation reaction
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Purification of the product
Various modifications to this basic synthetic route have been developed to improve yield, purity, and reaction efficiency.
Reaction Conditions
The Claisen-Schmidt condensation for synthesizing 2',3',4'-Trihydroxychalcone is typically performed under the following conditions:
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Base catalysts: Commonly used bases include sodium hydroxide or potassium hydroxide.
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Solvents: Ethanol or methanol are typically used as reaction media.
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Temperature: The reaction can be carried out at room temperature or slightly elevated temperatures (30-40°C).
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Reaction time: Typically ranges from several hours to overnight, depending on specific conditions.
Purification Methods
After synthesis, 2',3',4'-Trihydroxychalcone requires purification to remove reaction by-products and unreacted starting materials. Common purification methods include:
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Recrystallization from appropriate solvents
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Column chromatography using silica gel
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Preparative high-performance liquid chromatography (HPLC)
These methods ensure the isolation of pure 2',3',4'-Trihydroxychalcone for subsequent biological and chemical studies.
Comparison with Similar Compounds
Structural Analogs
2',3',4'-Trihydroxychalcone is one of several hydroxychalcone derivatives that have been studied for their biological activities. The following table compares key features of 2',3',4'-Trihydroxychalcone with related compounds:
Compound | Hydroxylation Pattern | Notable Activities | Distinguishing Features |
---|---|---|---|
2',3',4'-Trihydroxychalcone | 2', 3', and 4' positions | Anti-inflammatory, Antioxidant, Anticancer | Unique gene regulation profile; Estrogen receptor modulation |
Isoliquiritigenin (2',4',4-Trihydroxychalcone) | 2', 4', and 4 positions | Anti-inflammatory, Anticancer | Found in licorice; Well-studied for chemopreventive effects |
Butein (2',4',3,4-Tetrahydroxychalcone) | 2', 4', 3, and 4 positions | Antioxidant, Anti-inflammatory | Strong antioxidant activity; Found in various medicinal plants |
4,2',4'-Trihydroxychalcone | 4, 2', and 4' positions | Antimicrobial, Antioxidant | Different biological activity profile from 2',3',4'-Trihydroxychalcone |
This comparison highlights the importance of the specific hydroxylation pattern in determining the biological activities of various chalcone derivatives.
Structure-Activity Relationship
Analysis of the structure-activity relationships among hydroxychalcones reveals several important patterns:
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The number and position of hydroxyl groups significantly influence biological activity.
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Hydroxylation at the 2' position appears to be critical for certain activities, particularly anti-inflammatory effects.
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The presence of adjacent hydroxyl groups (as in 3',4'-dihydroxy pattern) enhances antioxidant capacity.
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The α,β-unsaturated carbonyl system is essential for many biological activities.
Understanding these structure-activity relationships is crucial for the rational design of new chalcone derivatives with enhanced therapeutic properties.
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